

Application Notes and Protocols for SGC2085 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: SGC2085

Cat. No.: B610811

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Introduction

SGC2085 is a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). [1][2][3][4] CARM1 is a crucial enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, playing a significant role in the regulation of gene transcription, RNA processing, and signal transduction.[5] Dysregulation of CARM1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

These application notes provide a comprehensive overview of **SGC2085**, its biochemical activity, and protocols for its use in high-throughput screening (HTS) assays to identify and characterize CARM1 inhibitors. Due to its limited cell permeability, **SGC2085** is best utilized as a tool compound in biochemical, cell-free HTS assays.[1][4]

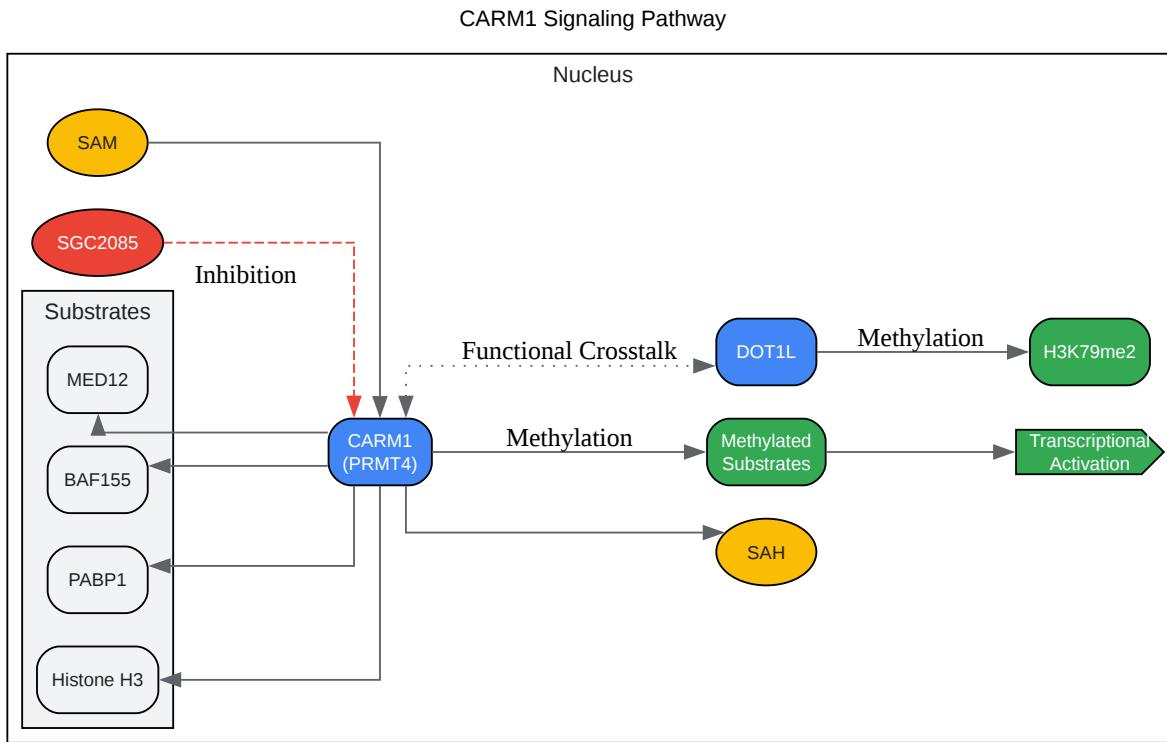
Data Presentation

The inhibitory activity of **SGC2085** against CARM1 and its selectivity over other protein arginine methyltransferases (PRMTs) have been quantitatively determined. The following table summarizes the key *in vitro* inhibitory concentrations (IC50).

Target Enzyme	SGC2085 IC50	Selectivity	Reference
CARM1 (PRMT4)	50 nM	>100-fold vs. other PRMTs (except PRMT6)	[1] [2] [3] [4]
PRMT6	5.2 μ M		[1] [4]

Signaling Pathway

CARM1 functions as a transcriptional coactivator by methylating various substrates, including histone H3 at arginine 17 and 26 (H3R17, H3R26), as well as non-histone proteins like Poly(A)-Binding Protein 1 (PABP1), BAF155, and MED12.[\[5\]](#) This methylation activity modulates chromatin structure and facilitates the recruitment of the transcriptional machinery, leading to gene activation. Recent studies have also suggested a functional crosstalk between CARM1 and another histone methyltransferase, DOT1L, which is responsible for H3K79 methylation.[\[6\]](#) [\[7\]](#) Inhibition of CARM1 can thus impact these downstream events.



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CARM1 Signaling and Inhibition by SGC2085

Experimental Protocols

Due to the poor cell permeability of **SGC2085**, its application is primarily in biochemical, cell-free high-throughput screening assays. The following protocol describes a non-radiometric, homogeneous AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for identifying and characterizing CARM1 inhibitors. This assay is highly amenable to automation and high-throughput formats.

High-Throughput Screening Protocol: CARM1 AlphaLISA Assay

This protocol is adapted from a generalized AlphaLISA assay for PRMT4 (CARM1) and is suitable for screening large compound libraries.[\[8\]](#)

1. Materials and Reagents:

- Enzyme: Recombinant human PRMT4 (CARM1)
- Substrate: Biotinylated Histone H3 (21-44) peptide
- Methyl Donor: S-(5'-Adenosyl)-L-methionine (SAM)
- Detection Reagents:
 - AlphaLISA anti-methyl-Arginine Acceptor beads
 - Streptavidin-coated Donor beads
- Assay Buffer: 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20
- Stop/Detection Buffer: 1X Epigenetics Buffer 1 (as per manufacturer's recommendation)
- Test Compounds: **SGC2085** (as a positive control) and library compounds dissolved in DMSO.
- Microplates: White opaque 384-well microplates

2. Assay Procedure:

- Compound Plating:
 - Prepare serial dilutions of **SGC2085** and library compounds in DMSO.
 - Dispense 5 µL of 2X concentrated compound dilutions or Assay Buffer (for no-inhibitor control) into the wells of a 384-well plate.

- Enzyme Addition:

- Dilute CARM1 enzyme to a 4X working concentration in Assay Buffer.
- Add 2.5 µL of the 4X enzyme solution to each well.
- Incubate for 10 minutes at room temperature to allow for inhibitor binding.

- Reaction Initiation:

- Prepare a 4X solution of the biotinylated Histone H3 peptide substrate and SAM in Assay Buffer.
- Add 2.5 µL of the substrate/SAM mixture to each well to initiate the enzymatic reaction. The final volume will be 10 µL.
- Cover the plate and incubate at room temperature for 60 minutes.

- Reaction Termination and Detection:

- Prepare the AlphaLISA Acceptor beads at 100 µg/mL in 1X Epigenetics Buffer 1.
- Add 5 µL of the Acceptor bead solution to each well to stop the reaction.
- Cover the plate and incubate for 60 minutes at room temperature.
- In subdued light, prepare the Streptavidin Donor beads at 50 µg/mL in 1X Epigenetics Buffer 1.
- Add 10 µL of the Donor bead solution to each well.
- Cover the plate and incubate for 30 minutes at room temperature in the dark.

- Data Acquisition:

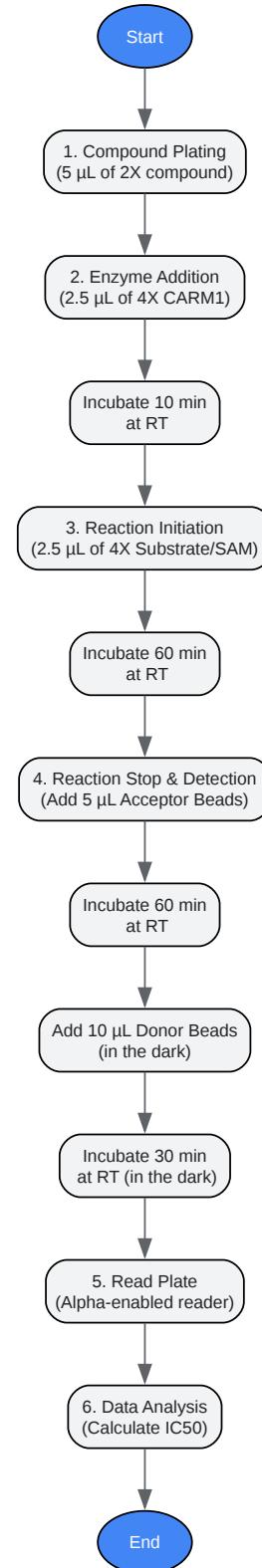
- Read the plate on an Alpha-enabled microplate reader (e.g., EnVision™ or EnSpire™ Multilabel Plate Reader).

3. Data Analysis:

- The AlphaLISA signal is proportional to the amount of methylated substrate.
- Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

CARM1 AlphaLISA HTS Workflow

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High-Throughput Screening Workflow for CARM1 Inhibitors

Conclusion

SGC2085 serves as a valuable, potent, and selective tool compound for the in vitro investigation of CARM1. The provided AlphaLISA HTS protocol offers a robust and efficient method for screening large compound libraries to discover novel CARM1 inhibitors. While the utility of **SGC2085** in cell-based assays is limited by its poor permeability, it remains an excellent positive control and reference compound for biochemical HTS campaigns targeting CARM1. Further investigation into the functional crosstalk between CARM1 and other epigenetic modifiers like DOT1L may open new avenues for therapeutic strategies.

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